3-Fluorobenzonitrile

Catalog No.
S703382
CAS No.
403-54-3
M.F
C7H4FN
M. Wt
121.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzonitrile

CAS Number

403-54-3

Product Name

3-Fluorobenzonitrile

IUPAC Name

3-fluorobenzonitrile

Molecular Formula

C7H4FN

Molecular Weight

121.11 g/mol

InChI

InChI=1S/C7H4FN/c8-7-3-1-2-6(4-7)5-9/h1-4H

InChI Key

JZTPKAROPNTQQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C#N

Canonical SMILES

C1=CC(=CC(=C1)F)C#N
  • Precursor in the Synthesis of Other Molecules

    One application of 3-fluorobenzonitrile is as a starting material for the synthesis of more complex molecules. For instance, a research paper published in the Journal of Organic Chemistry describes its use in the creation of bis(3-cyanophenoxy)phenylene. This demonstrates the potential of 3-fluorobenzonitrile as a building block for the construction of novel materials.

  • Study of Deboronation Reactions

    Another research area where 3-fluorobenzonitrile appears is the study of chemical reactions. A specific example is a study published in the National Institutes of Health's PubMed Central database that explores the use of 3-fluorobenzonitrile in reactions involving the removal of a boron-containing group (deboronation) from organic molecules []. This research helps scientists understand the mechanisms and potential applications of these reactions in organic synthesis.

3-Fluorobenzonitrile is an aromatic compound characterized by the presence of a fluorine atom and a nitrile group attached to a benzene ring. Its molecular formula is C₇H₄FN, and it has a molecular weight of 121.11 g/mol. The compound is also known by various synonyms, including m-fluorobenzonitrile and m-cyanofluorobenzene. It appears as a colorless to pale yellow liquid with a boiling point that is not widely documented but is soluble in organic solvents .

Typical of aromatic compounds. Some notable reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions, allowing for the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The nitrile group can direct further substitutions on the aromatic ring, making it a useful precursor in organic synthesis.
  • Cross-Coupling Reactions: This compound can serve as a building block in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules .

Research indicates that 3-fluorobenzonitrile exhibits biological activity, particularly as a potential pharmaceutical intermediate. It has shown effectiveness in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it acts as an inhibitor for CYP1A2, suggesting potential applications in drug design and development .

The synthesis of 3-fluorobenzonitrile can be achieved through various methods:

  • Fluorination of Benzonitrile: This method involves the direct introduction of fluorine into the benzonitrile structure using fluorinating agents.
  • Nitration followed by Reduction: Starting from fluorinated benzene derivatives, nitration can introduce the nitrile group, followed by reduction to yield 3-fluorobenzonitrile.
  • Halogen Exchange Reactions: Utilizing halogenated precursors allows for the substitution of bromine or iodine with fluorine .

3-Fluorobenzonitrile serves multiple purposes across various fields:

  • Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients due to its biological activity.
  • Material Science: The compound can be used to create novel materials with unique electronic properties.
  • Organic Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules, especially in drug discovery and development .

Studies on 3-fluorobenzonitrile have focused on its interactions with biological targets, particularly regarding its inhibitory effects on cytochrome P450 enzymes. These interactions highlight its potential role in modulating drug metabolism and efficacy in therapeutic applications. Further research may explore its interactions with other biomolecules to better understand its pharmacological properties .

3-Fluorobenzonitrile shares structural similarities with several other compounds, which can provide insights into its unique properties:

Compound NameMolecular FormulaSimilarity Index
4-FluorobenzonitrileC₇H₄FN0.97
2-FluorobenzonitrileC₇H₄FN0.94
3-ChlorobenzonitrileC₇H₄ClN0.90
4-BromobenzonitrileC₇H₄BrN0.89

These compounds exhibit similar reactivity patterns due to their aromatic nature and functional groups but differ in their halogen substituents and biological activities. The presence of fluorine in 3-fluorobenzonitrile contributes to distinct electronic properties compared to its chlorinated or brominated counterparts, making it particularly valuable in medicinal chemistry .

XLogP3

1.5

Boiling Point

182.5 °C

LogP

1.47 (LogP)

Melting Point

-16.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (12.77%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

403-54-3

Wikipedia

3-Fluorobenzonitrile

General Manufacturing Information

Benzonitrile, 3-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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